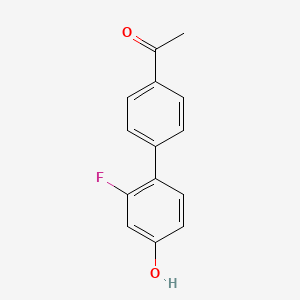

4-(4-Acetylphenyl)-3-fluorophenol

Description

4-(4-Acetylphenyl)-3-fluorophenol is a fluorinated aromatic compound featuring a phenol moiety substituted with a fluorine atom at the 3-position and a 4-acetylphenyl group at the 4-position. The acetyl group (CH₃CO-) is electron-withdrawing, influencing the electronic density of the aromatic system, while the fluorine atom enhances hydrophobicity and metabolic stability. This structural combination is significant in medicinal chemistry and materials science, where fluorinated phenols are often explored for their bioactivity and physicochemical properties.

Properties

IUPAC Name |

1-[4-(2-fluoro-4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(17)8-14(13)15/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAMMNSIDXAKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680795 | |

| Record name | 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225902-96-4 | |

| Record name | 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-3-fluorophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boronic acids and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of solvents like ethanol or dichloromethane and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Acetylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

Oxidation: Formation of 4-(4-Acetylphenyl)-3-fluoroketone.

Reduction: Formation of 4-(4-Hydroxyphenyl)-3-fluorophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-Acetylphenyl)-3-fluorophenol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4-Acetylphenyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The acetyl and fluorophenol groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-3-(trifluoromethyl)phenol (CAS 61721-07-1)

Structural Differences : Replaces the acetylphenyl group with a trifluoromethyl (-CF₃) group at the 3-position.

Key Properties :

- Acidity: The -CF₃ group is more electron-withdrawing than acetyl, leading to a lower pKa (~6.2 vs. ~8.5 for acetyl-substituted phenols) .

- Reactivity : Enhanced electrophilicity due to stronger electron withdrawal, making it more reactive in nucleophilic aromatic substitution.

Applications : Used as an intermediate in agrochemicals and liquid crystal materials .

2-(6-Chloro-4-(piperazin-1-yl)quinazolin-7-yl)-3-fluorophenol (15a)

Structural Differences: Incorporates a quinazoline core linked to 3-fluorophenol and a piperazine group. Key Properties:

- Bioactivity: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors). The 3-fluorophenol moiety may enhance binding affinity to enzymatic targets .

- Synthesis : Prepared via multi-step reactions involving palladium-catalyzed cross-coupling and deprotection steps (61% yield) .

1-(4-Azepan-1-yl-3-fluorophenyl)ethanone

Structural Differences: Features an azepane ring (7-membered amine) instead of the phenol group. Key Properties:

- Applications : Likely used in drug discovery for its amine functionality, which improves solubility and bioavailability .

Pyridin-2-one Derivatives (e.g., Compound 3 in )

Structural Differences: Contains a pyridin-2-one core with acetylphenyl and dimethylaminophenyl substituents. Key Properties:

- Synthetic Yield: 75% yield via condensation reactions, indicating efficient synthesis compared to fluorophenol derivatives requiring harsh fluorination steps .

- Bioactivity : Pyridin-2-ones are explored for antimicrobial and anticancer activities, with the acetylphenyl group contributing to π-π stacking in target binding .

4-Fluoro-3-methylacetophenone

Structural Differences: Lacks the phenol group but shares the 3-fluoro-4-acetylphenyl structure. Key Properties:

- Applications : Used as a precursor in fragrances and pharmaceuticals, leveraging its ketone group for further functionalization .

Research Implications

- Electronic Effects: The acetyl group in 4-(4-Acetylphenyl)-3-fluorophenol balances electron withdrawal and steric bulk, making it less acidic than -CF₃ analogues but more amenable to hydrogen bonding in drug-receptor interactions.

- Synthetic Challenges : Fluorination steps (e.g., SNAr reactions) often require specialized reagents (e.g., Selectfluor), whereas acetyl groups are introduced via Friedel-Crafts acylation .

- Biological Relevance: The combination of fluorine and phenol moieties may enhance blood-brain barrier penetration, making this compound a candidate for neurological drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.